molecular formula C7H6BNO2 B130453 3-Cyanophenylboronic acid CAS No. 150255-96-2

3-Cyanophenylboronic acid

Cat. No. B130453
M. Wt: 146.94 g/mol
InChI Key: XDBHWPLGGBLUHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06949668B2

Procedure details

In a three-necked flask with a capacity 3 liters, 123.4 g of the 3-formylphenylboronic acid prepared in Production Example 2, 68.6 g of hydroxylamine hydrochloride, 1050 ml of formic acid and 112.1 g of sodium formate are placed and mixed with each other. The resultant mixture liquid was heated for 8 hours while refluxing. The resultant reaction mixture liquid was left to stand in the ambient atmosphere for one night. Thereafter, in the case where a precipitate was generated in the reaction mixture liquid, this mixture liquid was agitated while cooling with ice and, in the case where no precipitate was generated in the reaction mixture liquid, the mixture liquid was mixed with a small amount of precipitation seed particles and agitated. From the resultant reaction mixture liquid, the solid precipitate was collected, by filtration and dried. The target compound, 3-cyanophenylboronic acid was obtained in an amount of 82.0 g. The yield thereof was 68%. The results of the 1H-NMR measurement of the target compound (200 MHz, δ ppm, CDCl3) were shown below.
Quantity
3 L
Type
reactant
Reaction Step One
Quantity
68.6 g
Type
reactant
Reaction Step One
Quantity
112.1 g
Type
reactant
Reaction Step One
Quantity
1050 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:4]=[C:5]([B:9]([OH:11])[OH:10])[CH:6]=[CH:7][CH:8]=1)=O.Cl.[NH2:13]O.C([O-])=O.[Na+]>C(O)=O>[C:1]([C:3]1[CH:4]=[C:5]([B:9]([OH:11])[OH:10])[CH:6]=[CH:7][CH:8]=1)#[N:13] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
3 L
Type
reactant
Smiles
C(=O)C=1C=C(C=CC1)B(O)O
Name
Quantity
68.6 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
112.1 g
Type
reactant
Smiles
C(=O)[O-].[Na+]
Name
Quantity
1050 mL
Type
solvent
Smiles
C(=O)O
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
this mixture liquid was agitated
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
mixed with each other
TEMPERATURE
Type
TEMPERATURE
Details
while refluxing
CUSTOM
Type
CUSTOM
Details
The resultant reaction mixture liquid
WAIT
Type
WAIT
Details
was left
WAIT
Type
WAIT
Details
to stand in the ambient atmosphere for one night
TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice and, in the case where no precipitate
ADDITION
Type
ADDITION
Details
the mixture liquid was mixed with a small amount of precipitation seed particles
STIRRING
Type
STIRRING
Details
agitated
CUSTOM
Type
CUSTOM
Details
From the resultant reaction mixture liquid
FILTRATION
Type
FILTRATION
Details
the solid precipitate was collected, by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=C(C=CC1)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.